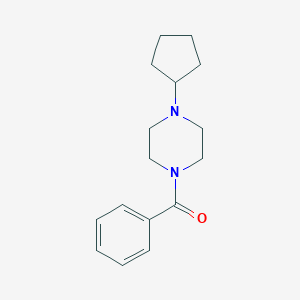
1-Benzoyl-4-cyclopentylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-cyclopentylpiperazine (known as 1-BCP) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of piperazine derivatives, which have been shown to have various biological activities.
Wirkmechanismus
The exact mechanism of action of 1-BCP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor. This means that it can bind to the receptor and activate it to a certain extent, but not as strongly as a full agonist. This may result in a more subtle and selective effect on the receptor, which could be beneficial for certain therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that 1-BCP can modulate the activity of the 5-HT1A receptor in various ways, depending on the experimental conditions. For example, it has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is associated with anxiolytic effects. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions, which could contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-BCP in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more specific and targeted effects. However, one limitation is that its potency is relatively low compared to other ligands for this receptor, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-BCP. One area of interest is its potential use as a therapeutic agent for mood and anxiety disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to investigate its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which could provide a more comprehensive understanding of its mechanism of action. Additionally, the development of more potent and selective ligands for the 5-HT1A receptor could lead to improved therapeutic options for these disorders.
Synthesemethoden
The synthesis of 1-BCP involves several steps, starting with the reaction between cyclopentylmagnesium bromide and benzoyl chloride. The resulting product is then reacted with piperazine to yield 1-BCP. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-BCP has been studied for its potential applications in various areas of scientific research. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Therefore, 1-BCP has been investigated for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
Produktname |
1-Benzoyl-4-cyclopentylpiperazine |
|---|---|
Molekularformel |
C16H22N2O |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
(4-cyclopentylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H22N2O/c19-16(14-6-2-1-3-7-14)18-12-10-17(11-13-18)15-8-4-5-9-15/h1-3,6-7,15H,4-5,8-13H2 |
InChI-Schlüssel |
ZUTIVWLQMLIACJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-Methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247695.png)

![1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane](/img/structure/B247698.png)
![1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247699.png)
![1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247700.png)
![1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B247701.png)
![1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane](/img/structure/B247703.png)
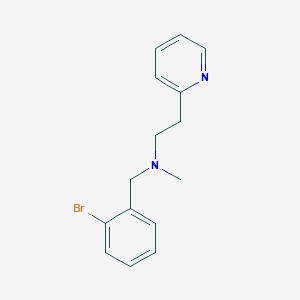
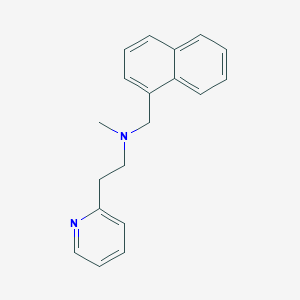
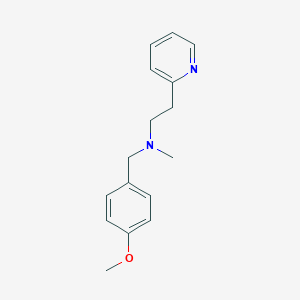
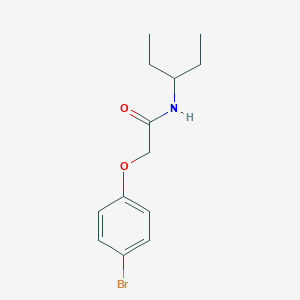
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B247716.png)
![N-[2-(1H-Indol-3-yl)-ethyl]-2-m-tolyloxy-acetamide](/img/structure/B247717.png)
![N-[2-(4-chlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B247719.png)